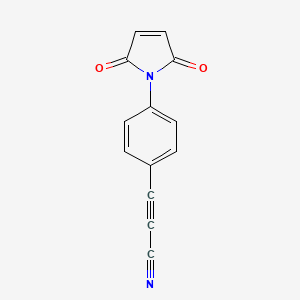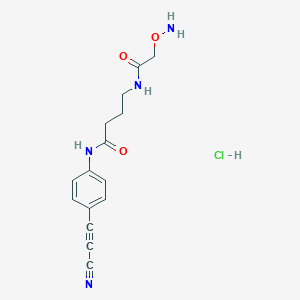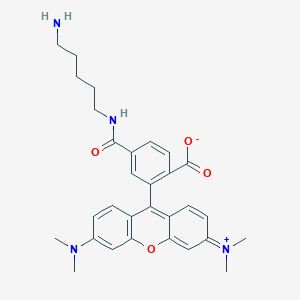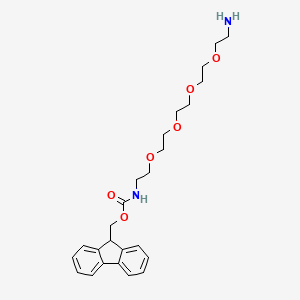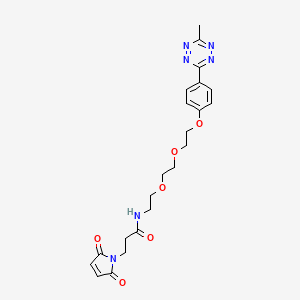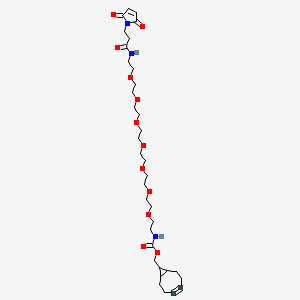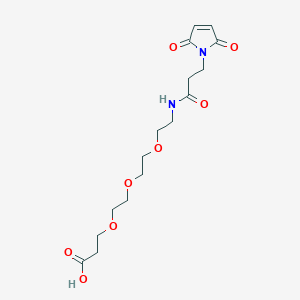
Mal-amido-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG3-acid is a polyethylene glycol-based compound that serves as a PROTAC linker. It is used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound contains a maleimide group and a terminal carboxylic acid, which facilitate its role in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG3-acid is synthesized through a series of chemical reactions involving polyethylene glycol and maleimide. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Reaction with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-PEG intermediate.
Introduction of Carboxylic Acid: The maleimide-PEG intermediate is further reacted with a carboxylic acid derivative to introduce the terminal carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG3-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts specifically with sulfhydryl groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary and secondary amines under amide coupling conditions to form stable amide bonds.
Common Reagents and Conditions
Sulfhydryl Groups: React with the maleimide group under mild conditions (pH 6.5-7.5).
Amine Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used for amide bond formation.
Major Products
Thioether Linkages: Formed from the reaction with sulfhydryl groups.
Amide Bonds: Formed from the reaction with amines.
Scientific Research Applications
Mal-amido-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Used in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Employed in the production of bioconjugates and drug delivery systems
Mechanism of Action
Mal-amido-PEG3-acid functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to degrade target proteins. The maleimide group reacts with sulfhydryl groups on the target protein, while the terminal carboxylic acid facilitates the formation of stable amide bonds with other molecules. This dual functionality allows PROTACs to bring the target protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- Mal-PEG-alkyne
- Mal-PEG-amine
- Mal-PEG-NHS ester
- Mal-PEG-PFP ester
- Mal-PEG-t-butyl ester
- Mal-PEG-alcohol
- Mal-PEG-NH-Boc
- Mal-PEG-Amide
- Mal-PEG-Bromide
- Mal-PEG-PNP-carbonate
Uniqueness
Mal-amido-PEG3-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, which provide versatile reactivity for bioconjugation and drug development. Its polyethylene glycol backbone enhances solubility and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O8/c19-13(3-6-18-14(20)1-2-15(18)21)17-5-8-25-10-12-26-11-9-24-7-4-16(22)23/h1-2H,3-12H2,(H,17,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSINYAEWCLYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
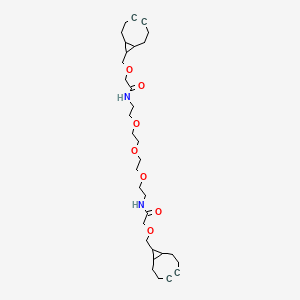
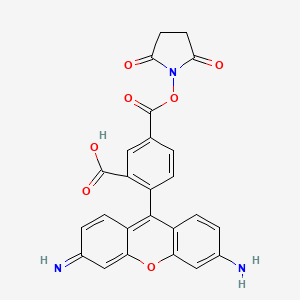
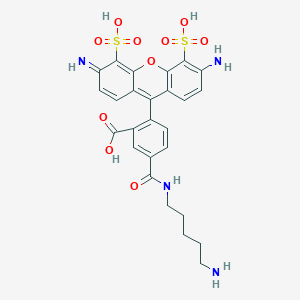
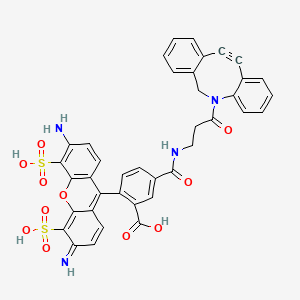
![3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid](/img/structure/B8116063.png)
![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B8116067.png)
![Acetic acid, [4-[2-(1H-pyrrol-2-yl)ethenyl]phenoxy]-, methyl ester, (E)- (9CI)](/img/structure/B8116070.png)
